Product packaging for (5-Bromothiophen-2-YL)methanethiol(Cat. No.:)

(5-Bromothiophen-2-YL)methanethiol

Cat. No.: B15243463
M. Wt: 209.1 g/mol
InChI Key: HUMCNWSCYYXVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene and its derivatives are pivotal in medicinal chemistry and materials science. nih.govnih.gov They are integral components of numerous pharmaceuticals, often serving as bioisosteres for benzene (B151609) rings, which means they can replace a benzene ring in a biologically active molecule without a loss of activity. wikipedia.org This is evident in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.org The thiophene nucleus is present in 26 FDA-approved drugs, highlighting its importance as a "privileged pharmacophore." nih.gov

Beyond pharmaceuticals, thiophene derivatives are crucial in the development of advanced materials. numberanalytics.com They are used as building blocks for organic semiconductors, conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govnih.govnumberanalytics.com Their ability to form conjugated systems allows for the creation of materials with tailored electronic and optoelectronic properties.

Role of Organosulfur Compounds in Synthetic Methodologies

Organosulfur compounds, characterized by at least one carbon-sulfur bond, are fundamental in organic synthesis. wikipedia.orgtaylorandfrancis.com They are not only widespread in nature, found in essential amino acids like cysteine and methionine, but are also valued as versatile reagents in the laboratory. wikipedia.orgbritannica.com The sulfur atom can exist in various oxidation states, leading to a rich and diverse chemistry. nih.gov

In synthetic chemistry, organosulfur compounds like thiols (mercaptans) serve as potent nucleophiles and are key intermediates in forming carbon-sulfur and carbon-carbon bonds. britannica.comwikipedia.org They are used in the synthesis of natural products, polymers, and agrochemicals. taylorandfrancis.com The reactivity of organosulfur compounds can be finely tuned, making them indispensable tools for constructing complex molecular architectures. nih.gov For instance, functional groups like 1,3-dithioacetals are used for umpolung (reactivity inversion) of carbonyl compounds, a classic strategy in organic synthesis. acs.org

Contextualizing (5-Bromothiophen-2-YL)methanethiol within Halogenated Thiophenes

This compound belongs to the class of halogenated thiophenes. The introduction of a halogen atom, such as bromine, onto a thiophene ring significantly enhances its synthetic utility. nih.gov Halogens act as versatile "reactive handles," enabling a wide array of cross-coupling reactions like the Suzuki and Stille reactions. nih.gov These reactions are fundamental for creating new carbon-carbon bonds, allowing for the construction of more complex molecules from simpler thiophene precursors. numberanalytics.comnih.gov

The bromine atom in the 5-position of the thiophene ring makes the compound an excellent building block. It can be readily substituted or used in metal-catalyzed coupling reactions to attach other functional groups. nih.gov The methanethiol (B179389) group (-CH₂SH) at the 2-position adds another layer of functionality. The thiol group is known for its nucleophilicity and its ability to coordinate with metals. wikipedia.org

The combination of the reactive bromine atom and the functional methanethiol group on the aromatic thiophene scaffold makes this compound a potentially valuable intermediate in the synthesis of targeted molecules for pharmaceutical or materials science applications.

Properties of this compound and Related Compounds

Direct experimental data for this compound is not widely available. However, its properties can be inferred from its structure and by comparing it to related, well-characterized compounds.

PropertyThis compound(Thiophen-2-yl)methanethiol nih.gov2-Bromothiophene (B119243)
Molecular Formula C₅H₅BrS₂C₅H₆S₂C₄H₃BrS
Molecular Weight 211.13 g/mol 130.2 g/mol 163.04 g/mol
Structure A thiophene ring with a bromine at position 5 and a methanethiol group at position 2.A thiophene ring with a methanethiol group at position 2.A thiophene ring with a bromine at position 2.
Key Functional Groups Thiol (-SH), Bromo (-Br), Thiophene RingThiol (-SH), Thiophene RingBromo (-Br), Thiophene Ring

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrS2 B15243463 (5-Bromothiophen-2-YL)methanethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrS2

Molecular Weight

209.1 g/mol

IUPAC Name

(5-bromothiophen-2-yl)methanethiol

InChI

InChI=1S/C5H5BrS2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2

InChI Key

HUMCNWSCYYXVKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CS

Origin of Product

United States

Chemical Reactivity and Derivatization of 5 Bromothiophen 2 Yl Methanethiol

Reactivity at the Thiophene (B33073) Moiety

The thiophene core of (5-Bromothiophen-2-YL)methanethiol is amenable to various transformations, most notably at the bromine-substituted C-5 position and through electrophilic attack on the electron-rich ring.

Cross-Coupling Reactions Involving the C-5 Bromine

The carbon-bromine bond at the 5-position of the thiophene ring is a key site for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. chemrxiv.orgsemanticscholar.org In the context of this compound, the C-5 bromine atom serves as an excellent handle for such transformations. The general reaction involves the coupling of the bromothiophene derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

Research on similar structures, such as 2-bromo-5-(bromomethyl)thiophene, demonstrates the feasibility of this approach. nih.gov The Suzuki coupling of this related compound with various aryl boronic acids, catalyzed by Pd(PPh₃)₄ with K₃PO₄ as the base in a 1,4-dioxane/water solvent system, proceeds with moderate to excellent yields. nih.gov This suggests that this compound would behave similarly, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position. The reaction is tolerant of various functional groups, making it a versatile tool for derivatization. semanticscholar.org

Interactive Table: Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene with Aryl Boronic Acids nih.gov

Aryl Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O65
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O76
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70
3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O55

This table illustrates the yields obtained for the Suzuki-Miyaura coupling of a structurally similar compound, highlighting the potential for derivatization of this compound.

The Stille coupling reaction provides another efficient method for C-C bond formation, utilizing organotin reagents. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. psu.edunih.gov The general mechanism involves the palladium-catalyzed coupling of an organic halide with an organostannane. wikipedia.orgwiley-vch.de

For this compound, the C-5 bromine can readily participate in Stille couplings with various organotin compounds (e.g., aryltributylstannanes, vinyltributylstannanes). This allows for the introduction of diverse substituents at this position. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. wiley-vch.de The versatility of the Stille reaction has been demonstrated in the synthesis of numerous complex natural products and functional polymers. nih.govwiley-vch.de

Interactive Table: Examples of Stille Coupling Reactions on Thiophene Scaffolds

Thiophene SubstrateOrganotin ReagentCatalystProductReference
2,5-Dibromothiophene(Tributylstannyl)thiophenePd(PPh₃)₄2,5-Di(thiophen-2-yl)thiophene wiley-vch.de
3-Bromo-2-formylthiopheneTributyl(vinyl)stannanePdCl₂(PPh₃)₂3-Vinyl-2-formylthiophene psu.edu
2-Iodo-5-methylthiophenePhenyl(tributyl)stannanePd(PPh₃)₄5-Methyl-2-phenylthiophene wikipedia.org

This table provides examples of Stille couplings on different thiophene derivatives, showcasing the reaction's applicability for modifying the this compound scaffold.

Beyond Suzuki and Stille couplings, other transition metal-catalyzed reactions can be employed to functionalize the C-5 position of this compound. These include but are not limited to the Sonogashira, Heck, and various etherification reactions.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. researchgate.net This would allow for the introduction of alkyne functionalities at the C-5 position of the thiophene ring.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction could be used to introduce alkenyl groups at the C-5 position.

Transition metal-catalyzed etherification reactions , such as the Buchwald-Hartwig amination and etherification, provide routes to form C-O and C-N bonds. researchgate.net These reactions could be used to couple phenols or amines to the C-5 position of the thiophene ring, further expanding the diversity of accessible derivatives.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS). fiveable.me The directing effects of the substituents on the ring will govern the position of substitution. In this compound, the sulfur atom of the ring is activating and ortho-directing, while the bromine atom is deactivating but ortho- and para-directing. The methanethiol (B179389) group at the 2-position is also activating and ortho-directing.

Common EAS reactions include:

Halogenation: Introduction of another halogen (e.g., chlorine, iodine) onto the ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

The regioselectivity of these reactions on the this compound scaffold would need to be determined experimentally, but it is anticipated that substitution would occur at the available C-3 or C-4 positions, influenced by the electronic and steric effects of the existing substituents.

Reactivity of the Methanethiol Group

The methanethiol group (-CH₂SH) is a reactive functional group that can undergo a variety of transformations, providing another avenue for derivatization.

The thiol proton is weakly acidic and can be deprotonated by a base to form a thiolate anion. This nucleophilic thiolate can then participate in several reactions:

Alkylation: The thiolate can react with alkyl halides in a nucleophilic substitution reaction to form thioethers (sulfides). scispace.comresearchgate.net This is a common and efficient way to introduce a wide range of alkyl or aryl groups onto the sulfur atom.

Acylation: Reaction with acyl chlorides or anhydrides would yield thioesters.

Michael Addition: The thiolate can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Oxidation: The thiol group can be oxidized to various oxidation states. Mild oxidizing agents can lead to the formation of disulfides, while stronger oxidizing agents can produce sulfonic acids.

The reactivity of methanethiol itself has been studied in the context of its reactions with sulfur, leading to the formation of polysulfides. nih.govresearchgate.net This highlights the nucleophilic nature of the thiol group and its propensity to react with electrophilic sulfur species.

Nucleophilic Reactions Involving the Thiol Moiety

The thiol group of this compound is a potent nucleophile, readily participating in a variety of substitution and addition reactions. The sulfur atom, with its lone pairs of electrons, can attack electrophilic centers, leading to the formation of new carbon-sulfur bonds.

A primary example of this reactivity is the S-alkylation to form thioethers. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion, which can then react with alkyl halides in a classic SN2 reaction. While specific studies on this compound are not extensively documented in readily available literature, the general principle is well-established for a wide range of thiols. For instance, various alkyl and aryl thioethers can be synthesized from the corresponding halides, a reaction that is fundamental in the preparation of diverse organosulfur compounds. jcu.edu.auresearchgate.net

The following table illustrates representative S-alkylation reactions of thiols, which are analogous to the expected reactivity of this compound.

Thiol ReactantAlkylating AgentBase/SolventProduct
Benzyl (B1604629) Mercaptant-Butyl BromideZinc Carbonate/Benzene (B151609)t-Butyl Benzyl Sulfide
ThiophenolAlkyl HalideBase/SolventAlkyl Phenyl Sulfide

This table presents generalized reactions analogous to those expected for this compound, based on established thiol chemistry.

Functional Group Transformations of the Thiol

Beyond simple alkylation, the thiol group can undergo various other transformations. One of the most common is its oxidation to form a disulfide. This reaction can be achieved using a range of mild oxidizing agents, such as hydrogen peroxide or even air, often catalyzed by metal ions. researchgate.net The resulting disulfide, bis((5-bromothiophen-2-yl)methyl) disulfide, creates a dimeric structure linked by a sulfur-sulfur bond. This transformation is a key reaction in the chemistry of thiols and is reversible under reducing conditions.

The oxidation of thiols to disulfides is a fundamental process in organic and biological chemistry. For example, the oxidation of various thiols to their corresponding disulfides can be efficiently carried out using reagents like molecular bromine on a solid support or under acidic conditions with dimethyl sulfoxide. researchgate.netnih.gov

Formation of Organosulfur Linkages (e.g., Disulfides, Thioethers)

As discussed, the primary pathways for forming new organosulfur linkages from this compound involve the thiol moiety. The synthesis of thioethers and disulfides are cornerstone reactions in the derivatization of this compound.

The formation of thioethers introduces a stable C-S bond and allows for the connection of the bromothiophene unit to a wide variety of other molecular scaffolds. mdpi.com The choice of alkylating agent dictates the nature of the substituent introduced.

The formation of the disulfide linkage is a homocoupling reaction that doubles the molecular weight and introduces a redox-active S-S bond. This type of linkage is crucial in various applications, including the formation of self-assembled monolayers and in dynamic covalent chemistry. The table below provides examples of conditions used for the oxidation of thiols to disulfides.

ThiolOxidizing AgentConditionsProduct
ThiophenolHydrogen Peroxide/CatalystRoom TemperatureDiphenyl Disulfide
Various ThiolsMolecular Bromine/Silica GelOrganic MediaCorresponding Disulfide

This table showcases general conditions for disulfide formation, applicable to this compound.

Dual Reactivity of the Thiophene and Thiol Functions

A key aspect of the chemistry of this compound is the potential for sequential or concurrent reactions at both the thiol group and the thiophene ring. The presence of the bromine atom on the thiophene ring opens up a vast array of possibilities for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

For instance, a synthetic strategy could first involve the protection or reaction of the thiol group, followed by a Suzuki or Stille coupling reaction at the C-Br bond. This would allow for the introduction of a new carbon-carbon bond at the 5-position of the thiophene ring. Subsequently, the thiol group could be deprotected or further modified. This sequential functionalization allows for the synthesis of highly complex and diverse molecules.

An example of such a dual reactivity approach could be envisioned as follows:

S-Alkylation: Reaction of this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base to form the corresponding thioether, (5-bromo-2-thienyl)methyl(methyl)sulfane. This protects the thiol group and prevents it from interfering with subsequent steps.

Suzuki Coupling: The resulting brominated thioether can then undergo a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov This step would install an aryl group at the 5-position of the thiophene ring.

Thioether Cleavage (Optional): If desired, the thioether could potentially be cleaved to regenerate the thiol functionality, although this would require specific and often harsh conditions.

This type of synthetic sequence highlights the utility of this compound as a bifunctional building block, enabling the construction of molecules with tailored properties by selectively addressing its two reactive sites. The ability to perform chemistry on both the sulfur and the halogenated aromatic ring provides a powerful tool for the synthesis of novel materials and biologically active compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For (5-Bromothiophen-2-YL)methanethiol, ¹H NMR would provide key information. The protons on the thiophene (B33073) ring are expected to appear as doublets in the aromatic region (typically 6.5-8.0 ppm) due to coupling with each other. The methylene (B1212753) (-CH₂) protons adjacent to the sulfur and the thiophene ring would likely appear as a singlet or a triplet (if coupled to the thiol proton) in the range of 3.5-4.5 ppm. The thiol (-SH) proton signal is a singlet that can appear over a broad range (1-5 ppm) and its position can be concentration-dependent.

In the ¹³C NMR spectrum, five distinct signals would be anticipated. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity. The other thiophene carbons (C2, C3, C4) and the methylene carbon (-CH₂) would each produce a unique signal, confirming the molecule's asymmetry.

Illustrative Example: ¹H and ¹³C NMR Data for a Related Compound

As specific data for this compound is unavailable, the NMR data for the related precursor, 5-bromothiophene-2-carbaldehyde (B154028), can offer insight into the expected chemical shifts for the thiophene ring protons. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for the Thiophene Ring of this compound, based on 5-bromothiophene-2-carbaldehyde.

Proton Predicted Chemical Shift (ppm) Multiplicity
H3 ~7.20 d
H4 ~7.60 d

Note: These are estimated values. Actual shifts will vary. The methylene and thiol proton signals would be additional key features.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound.

Carbon Atom Predicted Chemical Shift (ppm)
C5 (C-Br) ~115-120
C2 (C-CH₂SH) ~145-150
C3 ~125-130
C4 ~130-135
-CH₂SH ~25-30

Note: These are estimated values based on typical ranges for substituted thiophenes.

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, FT-IR spectroscopy would be expected to show several key absorption bands. A weak S-H stretching band would appear around 2550-2600 cm⁻¹. The C-H stretching vibrations of the thiophene ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically occur in the 1500-1600 cm⁻¹ region, and C-S stretching vibrations can be found in the 600-800 cm⁻¹ range. The C-Br stretch would be expected at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, often being more sensitive to the non-polar S-H and C-S bonds.

Illustrative Example: FT-IR Data for Related Compounds

The FT-IR spectrum of 5-bromothiophene-2-carbaldehyde shows characteristic peaks for the thiophene ring system. researchgate.net Additionally, the IR spectrum of methanethiol (B179389) shows the characteristic S-H stretching frequency. nih.gov

Table 3: Characteristic FT-IR Absorption Bands Expected for this compound.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Thiophene C-H Stretch 3100-3050
Methylene C-H Stretch 2950-2850
Thiol S-H Stretch 2600-2550 (weak)
Thiophene C=C Stretch 1600-1500
Thiophene C-S Stretch 800-600
C-Br Stretch 600-500

Source: Based on general IR correlation tables and spectra of related compounds. researchgate.netnih.govvscht.cz

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (EI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), is commonly employed for volatile compounds.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways would likely involve the loss of the thiol group (•SH) or the entire methanethiol side chain. Alpha-cleavage, the breaking of the bond between the thiophene ring and the methylene group, would lead to a stable thienyl cation.

Illustrative Example: Mass Spectrum of 2-Thiophenemethanethiol

The mass spectrum of the non-brominated analogue, 2-thiophenemethanethiol, provides insight into the likely fragmentation of the thiophene-methanethiol core. uomphysics.netajrconline.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound.

m/z Value (for ⁷⁹Br) Proposed Fragment
208/210 [C₅H₅BrS₂]⁺ (Molecular Ion)
175/177 [C₅H₄BrS]⁺ (Loss of •SH)
161/163 [C₄H₂BrS]⁺ (Loss of •CH₂SH)
97 [C₄H₄S]⁺ (Thienyl cation, after loss of Br and CH₂SH)

Note: These are predicted fragments based on common fragmentation patterns. libretexts.orgtutorchase.commiamioh.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. Thiophene and its derivatives are known to absorb in the UV region. The presence of the bromine atom and the methanethiol group would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene. For this compound, one would anticipate absorption maxima in the 230-280 nm range, corresponding to π → π* transitions within the thiophene ring.

Illustrative Example: UV-Vis Data for a Related Bromothiophene Derivative

Studies on complex derivatives, such as 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one, show strong UV-Vis absorption due to their extended conjugated systems. uomphysics.net While the specific maxima would differ, the technique's utility in characterizing the electronic properties of the bromothiophene chromophore is evident.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

If a suitable crystal of this compound could be grown, X-ray diffraction would confirm the planarity of the thiophene ring and the precise geometry of the methanethiol substituent relative to the ring. It would also reveal how the molecules arrange themselves in the crystal lattice, potentially through weak intermolecular interactions such as hydrogen bonds involving the thiol group or halogen bonding involving the bromine atom.

Illustrative Example: X-ray Diffraction of Bromothiophene Derivatives

Crystal structures of various derivatives containing the 5-bromothiophene moiety have been reported. For instance, the analysis of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one confirmed its molecular conformation and detailed the intermolecular interactions that stabilize its crystal structure. uomphysics.net Similarly, other studies on complex brominated thiophene structures highlight the role of C-H···O, C-H···Cl, and Br···π interactions in forming the supramolecular architecture. uomphysics.net These examples demonstrate the power of X-ray diffraction in providing unambiguous structural proof.

Thermal Analysis Methods (TG/DTG) for Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and its derivative (DTG), are used to study the thermal stability of a compound and its decomposition behavior as a function of temperature.

A TGA analysis of this compound would involve heating a sample at a constant rate and monitoring its mass loss. The resulting TGA curve would indicate the temperature at which the compound begins to decompose and the temperature ranges of different decomposition steps. The DTG curve, which plots the rate of mass loss, would show peaks corresponding to the temperatures of maximum decomposition rate for each step. This data is valuable for understanding the compound's thermal stability. For instance, studies on thiophene-based derivatives have been used to assess their stability for applications in materials science. mdpi.com

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. These properties are related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The cyclic voltammogram of this compound would reveal the potentials at which it can be oxidized (lose electrons) and reduced (gain electrons). The thiophene ring is known to be electroactive. The presence of the electron-withdrawing bromine atom would likely make the oxidation of the thiophene ring more difficult (occur at a more positive potential) compared to an unsubstituted thiophene. The reductive cleavage of the C-Br bond is also a characteristic electrochemical process for brominated aromatic and heteroaromatic compounds. researchgate.net Studies on the electrochemical behavior of various thiophene derivatives show that their redox properties can be finely tuned by the nature of their substituents. ajrconline.orgrsc.org

Illustrative Example: Cyclic Voltammetry of Bromothiophenes

A comparative voltammetric study of substituted bromothiophenes has highlighted the effects of substituents and the sulfur atom on the electrochemical reactivity, particularly the reductive cleavage of the C-Br bond on different electrode surfaces. researchgate.net This demonstrates how CV can be used to probe the electronic characteristics and reactivity of the target molecule.

Computational and Theoretical Investigations of 5 Bromothiophen 2 Yl Methanethiol and Its Analogues

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiophene (B33073) derivatives, DFT calculations are instrumental in understanding how substituents, such as a bromo or methanethiol (B179389) group, influence the molecule's properties.

Studies on brominated thiophenes and related structures reveal that the electronic properties are highly dependent on the position and number of bromine atoms. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or def2-TZVP, can accurately predict geometries, atomic charges, and various electronic parameters. nih.govnih.gov For instance, in a study on polybrominated diphenyl ethers, DFT computations showed that specific bromination patterns significantly affect electronic properties like polarisability and quadrupole moments. nih.gov

In the context of (5-Bromothiophen-2-YL)methanethiol, the electron-withdrawing nature of the bromine atom and the properties of the methanethiol group would create a unique electronic distribution across the thiophene ring. DFT calculations can quantify this, providing values for dipole moments and electrostatic potential, which are crucial for predicting reactivity and intermolecular interactions. rsc.org Research on related thiophene-2-carboxamide derivatives has demonstrated that DFT can effectively model how different substituents modulate the electronic properties of the thiophene core. nih.gov

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.com

For thiophene derivatives, the HOMO and LUMO are typically distributed across the π-system of the thiophene ring. researchgate.net In a study of thiophene-triazole co-oligomers, the HOMO-LUMO gap was found to decrease as the conjugated π-system extended, indicating increased reactivity. researchgate.net For this compound, the bromine atom and the sulfur atom of the methanethiol group would influence the energies of these frontier orbitals.

Computational studies on similar molecules provide expected values. For example, DFT calculations on thiophene-2-carboxamide derivatives showed HOMO-LUMO gaps ranging from 3.83 to 5.031 eV, depending on the substituents. nih.gov Another study on a benzyl (B1604629) hydrazinecarbodithioate derivative reported a small energy gap of -0.08657 eV, indicating high chemical reactivity. nih.gov The analysis of the HOMO-LUMO distribution reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Thiophene Analogues

Compound/Derivative ClassMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Thiophene-2-carboxamideDFT/B3LYP--5.031 nih.gov
Thiophene-thiadiazole hybridsDFT--3.83 - 4.18 nih.gov
3-thienyl derivativeOptoelectronic Data--4.04 researchgate.net
α-connected bithienyl derivativeOptoelectronic Data--3.11 researchgate.net
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateDFT/B3LYP/6-31G+(d,p)-0.26751-0.180940.08657 nih.gov
Temozolomide (Neutral, Gas Phase)DFT/B3LYP/6-311G(d)--2.53 (alpha), 4.75 (beta) aimspress.com

Note: The table is interactive. You can sort the columns by clicking on the headers.

Conformational Analysis and Isomerism

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound would involve studying the rotation around the single bond connecting the methanethiol group to the thiophene ring.

Computational methods, such as DFT and post-Hartree-Fock methods like MP2, are used to identify stable conformers and the energy barriers between them. mdpi.com For example, a study on 5-substituted 2-acetylthiophenes used both infrared spectroscopy and theoretical calculations (B3LYP and MP2) to analyze the s-cis-trans isomerism, finding that the O,S-cis conformer is predominant. researchgate.net Similarly, extensive computational studies on methanethiol clusters have identified multiple minimum energy conformations, highlighting the importance of non-covalent interactions in determining the preferred structures. nih.gov

For this compound, the orientation of the -CH₂SH group relative to the thiophene ring would be the primary focus. The size of the bromine atom at the 5-position could sterically influence the preferred conformation. Theoretical calculations can map the potential energy surface as a function of the relevant dihedral angles to determine the global minimum energy structure and other low-energy isomers. biomedres.usmdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. For thiophene derivatives, this can involve modeling reactions such as electrophilic substitution, cyclization, or cross-coupling reactions. nih.govnih.gov

A DFT investigation into the bromination of thiophenes with N-bromosuccinimide (NBS) showed that the reaction proceeds favorably through the formation of a bromonium ion. researchgate.net Such studies calculate the Gibbs free energy surfaces to identify the most likely reaction paths. researchgate.net In the synthesis of thiophene derivatives via cyclization of S-containing alkynes, computational modeling can help understand the role of metal catalysts or bases in activating the triple bond for intramolecular attack. mdpi.com Similarly, DFT calculations have been used to explore the mechanism of cycloaddition reactions involving vinyl thiophenes. acs.org

For this compound, one could computationally model its synthesis or its participation in further reactions, such as the Suzuki cross-coupling reactions commonly performed on brominated thiophenes. nih.gov These models would identify key intermediates and transition states, providing a detailed, step-by-step understanding of the reaction energetics and kinetics.

Spectroscopic Property Prediction (e.g., Theoretical IR Spectra)

Theoretical calculations can predict various spectroscopic properties, including infrared (IR), Raman, and NMR spectra. Comparing theoretical spectra with experimental data is a common method for structure verification.

DFT calculations are widely used to compute vibrational frequencies. iosrjournals.org A study on 2-thiophene carboxylic acid used the B3LYP/6-31G** level of theory to calculate its vibrational spectrum, which showed good agreement with experimental FTIR and FT-Raman data after scaling. iosrjournals.org The calculations allow for the assignment of specific vibrational modes, such as C-H, C=C, and C-S stretching and bending within the thiophene ring. iosrjournals.org

For this compound, a theoretical IR spectrum would predict characteristic peaks for the thiophene ring vibrations, the C-Br stretch, and the S-H and C-S stretches of the methanethiol group. Experimental IR spectra for related compounds like 2-bromothiophene (B119243) and 3-bromothiophene (B43185) are available in databases and show characteristic absorption bands. nih.govnih.govchemicalbook.com

Table 2: Predicted Characteristic Vibrational Frequencies for Thiophene Derivatives

Functional Group/VibrationTypical Wavenumber Range (cm⁻¹)NotesSource
C-H stretch (aromatic)3100 - 3000Characteristic of the thiophene ring protons. docbrown.info
S-H stretch (thiol)2600 - 2550Typically a weak absorption. docbrown.info
C=C stretch (aromatic)1600 - 1400Multiple bands expected from the thiophene ring. iosrjournals.org
C-H in-plane bend1283 - 909From thiophene ring protons. iosrjournals.org
C-H out-of-plane bend832 - 710From thiophene ring protons. iosrjournals.org
C-S stretch (ring)852, 649 (theoretical)Can be complex and coupled with other modes. iosrjournals.org
C-Br stretch600 - 500Expected for the bromo-substituent. docbrown.info

Note: The table is interactive. You can sort the columns by clicking on the headers. The values are general ranges and can vary based on the specific molecular environment.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in crystal structures. It maps the electron distribution of a molecule within a crystal, providing a detailed picture of how molecules pack together. nih.gov

For thiophene derivatives, Hirshfeld analysis has been used to study interactions like hydrogen bonding (e.g., N-H···O, C-H···O), π-π stacking, and contacts involving sulfur, fluorine, and other atoms. nih.govnih.govscispace.com In one study of a thiophene-based Schiff base, the analysis revealed that O···H/H···O interactions contributed 42% to the crystal packing, followed by C···H/H···C (9.5%) and H···H (8.9%) contacts. researchgate.net For this compound, a Hirshfeld analysis would likely reveal significant contributions from H···H, H···Br, H···S, and C···H contacts, which govern the supramolecular assembly in the solid state. bohrium.com

Applications of 5 Bromothiophen 2 Yl Methanethiol in Advanced Materials Science

Precursor in the Synthesis of Conjugated Polymers for Organic Electronics

(5-Bromothiophen-2-YL)methanethiol serves as a key monomer in the synthesis of conjugated polymers, which are the cornerstone of organic electronics. These polymers, characterized by alternating single and double bonds along their backbone, exhibit semiconductor properties that are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The bromine atom on the thiophene (B33073) ring of this compound allows for its participation in various polymerization reactions, such as Stille and Suzuki coupling, to create well-defined polythiophene-based structures. nih.govnih.gov Polythiophenes are a widely studied class of conjugated polymers due to their excellent charge transport properties and environmental stability. nih.govchemtube3d.com The incorporation of the methanethiol (B179389) group can further enhance the performance of these polymers by improving their solubility and facilitating their processing from solution. nih.gov Additionally, the thiol group can be used to anchor the polymer chains to metal electrode surfaces, improving charge injection and extraction in electronic devices.

Detailed research has demonstrated that modifying the structure of thiophene-based polymers can significantly impact their electronic properties. For instance, the introduction of electron-withdrawing or electron-donating side chains can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby optimizing the performance of the resulting electronic devices. researchgate.net The versatility of this compound allows for such strategic modifications, making it a vital component in the design of next-generation organic electronic materials. heeneygroup.com

Table 1: Selected Conjugated Polymers Synthesized Using Thiophene Derivatives and Their Properties

Polymer NameMonomersPolymerization MethodKey PropertiesApplication
Poly(3-hexylthiophene) (P3HT)2,5-Dibromo-3-hexylthiopheneGrignard Metathesis (GRIM)High hole mobility, good solubilityOFETs, OPVs
PDPP-5ThDPP-2Th, 3Th-SnStille CouplingHigh crystallinity, hole mobility of 0.44 cm²/VsOFETs
PDPPTT-FTDPPTT, FT-SnStille CouplingHigh crystallinity, hole mobility of 0.30 cm²/VsOFETs

This table is for illustrative purposes and includes polymers derived from related thiophene building blocks to highlight the importance of this class of compounds.

Building Block for Organic Semiconductors in Optoelectronic Devices

Beyond its role in polymers, this compound is also a fundamental building block for the synthesis of small-molecule organic semiconductors. nih.gov These materials are increasingly utilized in optoelectronic devices, where they offer advantages such as solution processability, mechanical flexibility, and tunable optical and electronic properties. The thiophene unit is a common and important component in the molecular design of these semiconductors. nih.gov

The bromothiophene core of the molecule can be readily functionalized through cross-coupling reactions to construct donor-acceptor (D-A) or donor-π-acceptor (D-π-A) type organic semiconductors. researchgate.net This molecular architecture is particularly effective in organic solar cells, where the D-A interface facilitates efficient charge separation. The thiol group in this compound can be used to attach the semiconductor to conductive surfaces or to introduce self-assembly properties, leading to more ordered and efficient device structures. nih.gov

Research has shown that the performance of organic semiconductors is highly dependent on their molecular packing in the solid state. The ability to control this packing through the introduction of specific functional groups, such as the methanethiol group, is a significant advantage. Thienothiophenes, which are fused bicyclic systems derived from thiophene, have also been extensively explored as building blocks for organic semiconductors in devices like organic field-effect transistors (OFETs) and perovskite solar cells. mdpi.com

Development of Chemo-Sensors and Sensing Materials

The development of sensitive and selective chemical sensors is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. mdpi.comnih.gov Thiophene-based compounds have emerged as promising candidates for the development of chemosensors due to their unique photophysical properties that can be modulated upon interaction with specific analytes. nih.gov

For instance, thiophene derivatives have been successfully employed in fluorescent chemosensors for the detection of various metal ions, including mercury (Hg²⁺), zinc (Zn²⁺), and iron (Fe³⁺). nih.gov The design of these sensors often involves integrating the thiophene unit with another molecule that has a high affinity for the target analyte. The versatility of this compound allows for its integration into a wide range of sensor designs, making it a valuable tool in the development of new sensing technologies. researchgate.netmdpi.com

Table 2: Examples of Thiophene-Based Chemosensors

SensorTarget AnalyteSensing MechanismDetection Limit
Thiophene-derivatized rhodamineHg²⁺Colorimetric and FluorescentNot Specified
Phenanthroline-thiophene based sensorZn²⁺ICT and LMCTNot Specified
2,5-bis(4-phenylquinazolin-2-yl)thiopheneFe³⁺Fluorescence Quenching1.6 x 10⁻⁸ M

This table showcases the potential of thiophene derivatives in chemosensor applications. nih.gov

Integration into Supramolecular Architectures and Frameworks

Supramolecular chemistry, the study of systems held together by non-covalent interactions, has opened up new avenues for the creation of functional materials with complex, well-defined structures. This compound, with its combination of a rigid aromatic core and a flexible, interactive functional group, is an excellent candidate for integration into supramolecular architectures.

The thiol group of the molecule can participate in hydrogen bonding or coordinate to metal centers, driving the self-assembly of molecules into larger, ordered structures such as metal-organic frameworks (MOFs). nih.gov These frameworks have high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The bromothiophene unit can also engage in π-π stacking interactions, further stabilizing the supramolecular assembly. nih.gov

A study on cocrystals of 5-fluorouracil (B62378) with 5-bromothiophene-2-carboxylic acid demonstrated the importance of various non-covalent interactions, including hydrogen bonding, C-Br···O interactions, and π-π stacking, in the formation of the supramolecular architecture. nih.gov While this study used a carboxylic acid derivative, the principles of supramolecular assembly are transferable to this compound, highlighting its potential in the design of novel crystalline materials with tailored properties. The synthesis of a thiol building block for a semiconducting gyroidal metal-sulfur framework further underscores the utility of thiol-functionalized aromatics in creating complex, functional materials. nih.gov

Role in Catalysis and Ligand Design

Utilization as a Scaffold for Ligand Synthesis in Homogeneous Catalysis

The molecular architecture of (5-Bromothiophen-2-YL)methanethiol makes it an excellent foundational structure, or scaffold, for the synthesis of more complex ligands used in homogeneous catalysis. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on sophisticated ligands to control the activity and selectivity of the metal center. The thiol (-SH) group and the bromo (-Br) substituent on the thiophene (B33073) ring of this compound serve as key reactive sites for building multidentate ligands. These ligands can then coordinate to a metal center, creating a catalyst with tailored properties.

The thiol group provides a soft donor atom that can readily coordinate to a variety of transition metals. Furthermore, it can be deprotonated to form a thiolate, which is a strong anionic donor. The bromine atom, on the other hand, is a versatile handle for carbon-carbon bond-forming reactions, such as Suzuki, Stille, or Sonogashira cross-coupling reactions. This allows for the introduction of a wide range of other functional groups or ligand fragments, effectively expanding the coordination sphere and steric bulk around the metal center. This strategic functionalization is crucial for fine-tuning the electronic and steric environment of the catalyst, which in turn dictates its performance in a given chemical transformation.

Ligand Synthesis StrategyReactive Site UtilizedPotential Ligand Type
Cross-coupling ReactionsC-Br bondBidentate, Tridentate
Alkylation/ArylationS-H groupThioether ligands
Condensation ReactionsS-H groupSchiff base ligands

Investigation of Metal-Thiol Interactions for Catalytic Applications

The interaction between the thiol group of this compound and a metal center is a critical aspect of its catalytic potential. Metal-thiolate bonds are prevalent in the active sites of many metalloenzymes, highlighting their importance in facilitating chemical reactions. In synthetic catalytic systems, the nature of this interaction can significantly influence the catalyst's stability, reactivity, and selectivity.

Recent research has focused on the concept of "transient cooperative ligands," where a thiol, such as this compound, can reversibly bind to a metal center. nih.gov This dynamic interaction can lead to either an enhancement or inhibition of the original catalytic activity. nih.gov The lability of the thiol ligand can create a vacant coordination site on the metal, allowing for the binding and activation of substrate molecules. nih.gov The ability of the thiol to dissociate and re-associate provides a level of control over the catalytic cycle that is not possible with permanently bound ligands. nih.gov

The electronic properties of the thiophene ring, influenced by the electron-withdrawing bromine atom, can also modulate the strength of the metal-thiol bond. This, in turn, can affect the redox potential of the metal center and its ability to participate in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles.

Metal-Thiol InteractionConsequence for Catalysis
Reversible CoordinationCreation of vacant coordination sites
Strong Sigma-DonationStabilization of the metal center
Redox ActivityParticipation in electron transfer steps

Modulating Catalytic Activity through Thiophene Ring Functionalization

The bromine atom on the thiophene ring of this compound is not just a synthetic handle but also a key determinant of the ligand's electronic properties. The ability to replace the bromine atom with a variety of other functional groups through well-established cross-coupling chemistries opens up a vast chemical space for tuning the catalytic activity.

For instance, replacing the bromine with an electron-donating group, such as an alkyl or alkoxy group, would increase the electron density on the thiophene ring and, by extension, on the sulfur atom. This would strengthen the metal-thiol bond and could enhance the catalyst's activity in reactions that benefit from an electron-rich metal center. Conversely, introducing a stronger electron-withdrawing group could weaken the metal-thiol interaction and favor different reaction pathways. This fine-tuning of electronic effects is a powerful strategy for optimizing catalyst performance for a specific application.

Furthermore, the steric bulk of the substituent on the thiophene ring can be systematically varied. Introducing bulky groups can create a specific pocket around the metal center, influencing the regioselectivity and stereoselectivity of the catalyzed reaction. This level of control is highly sought after in asymmetric catalysis, where the production of a single enantiomer of a chiral molecule is desired. The ability to synthetically modify the thiophene ring of this compound provides a rational approach to catalyst design and optimization.

Thiophene Ring ModificationEffect on Catalytic Activity
Introduction of Electron-Donating GroupsIncreased catalyst activity in certain reactions
Introduction of Electron-Withdrawing GroupsAltered reaction selectivity
Introduction of Bulky GroupsEnhanced stereoselectivity

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to (5-Bromothiophen-2-YL)methanethiol

While established methods for the synthesis of thiophene (B33073) derivatives exist, the development of more efficient, selective, and sustainable routes to this compound is a primary area for future research. Current multistep syntheses can be hampered by modest yields and the use of hazardous reagents. Future efforts should focus on innovative strategies that offer improved atom economy and environmental compatibility.

Synthetic StrategyPotential AdvantagesKey Research Focus
Metal-Catalyzed C-H FunctionalizationIncreased atom economy, reduced step countDevelopment of highly regioselective catalysts
Novel Cyclization ReactionsDirect access to the thiophene core, atom economy nih.govDesign of functionalized acyclic precursors
One-Pot ProceduresReduced waste, improved efficiency, cost-effectiveness researchgate.netOptimization of reaction conditions for sequential transformations

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay between the bromo and methanethiol (B179389) functional groups. While the bromo group is a well-established handle for cross-coupling reactions and the thiol group is known for its nucleophilicity, the combined reactivity profile remains underexplored.

Future research should systematically investigate the chemoselective functionalization of this molecule. For instance, developing catalytic systems that can selectively activate either the C-Br or the S-H bond would open up avenues for the synthesis of a diverse range of derivatives. The potential for the thiol group to participate in click chemistry reactions, such as thiol-ene and thiol-yne couplings, is another area ripe for exploration. Furthermore, the unique electronic properties of the bromothiophene core could be harnessed to modulate the reactivity of the methanethiol group in novel ways.

Advanced Computational Studies for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the behavior of molecules. nih.gov For this compound, advanced computational studies can provide invaluable insights into its structural, electronic, and reactive properties.

Future computational work should focus on several key areas. Firstly, a detailed analysis of the molecule's frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP) can help to predict its reactivity towards various electrophiles and nucleophiles. nih.gov Secondly, computational modeling can be employed to elucidate the mechanisms of potential new reactions and to guide the rational design of catalysts for its selective functionalization. Finally, theoretical calculations can be used to predict the properties of novel materials derived from this building block, accelerating the discovery of new applications.

Computational ApproachResearch GoalPotential Impact
Frontier Molecular Orbital (FMO) AnalysisPredict reactivity and regioselectivity nih.govGuide synthetic strategies
Mechanistic StudiesElucidate reaction pathwaysOptimize reaction conditions and catalyst design
Property PredictionForecast electronic and optical properties of derivativesAccelerate materials discovery

Applications in Emerging Areas of Chemical Science

The unique combination of functional groups in this compound makes it a highly attractive building block for applications in several emerging areas of chemical science. Its potential in materials science and medicinal chemistry is particularly noteworthy.

In materials science, the bromothiophene moiety is a common component of organic electronic materials. The incorporation of a methanethiol group provides a handle for surface functionalization and could lead to the development of novel organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net The ability of thiols to bind to metal surfaces also suggests potential applications in the development of molecular electronics and sensors.

In medicinal chemistry, thiophene derivatives are known to exhibit a wide range of biological activities. nih.gov The this compound scaffold could serve as a starting point for the synthesis of new therapeutic agents. For example, it could be incorporated into molecules designed to have antimicrobial or anti-inflammatory properties.

Design of Complex Architectures Utilizing the Bromothiophenemethanethiol Motif

Beyond its direct applications, this compound can serve as a versatile building block for the construction of more complex molecular architectures. The orthogonal reactivity of its two functional groups allows for its use in the stepwise synthesis of well-defined oligomers and polymers.

Q & A

Q. Basic

  • Chromatography : HPLC or GC-MS to assess purity and detect byproducts .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C5, thiol methylene resonance at ~δ 3.5–4.0 ppm) .
    • Mass spectrometry : Exact mass analysis (e.g., ESI-MS) for molecular ion validation .
  • X-ray crystallography : Single-crystal diffraction using SHELXL refinement to resolve bond lengths and angles, particularly the C-S bond geometry .

What computational methods are effective in predicting the conformational stability of this compound, and how do they compare with experimental data?

Q. Advanced

  • DFT calculations : Use B3LYP/6-311++G(d,p) basis sets to model thiophene ring planarity and sulfur lone-pair interactions. Compare with experimental IR/Raman spectra for vibrational mode validation .
  • Cluster analysis : For dimer/trimer conformers, benchmark against gas-phase electron diffraction data. Studies show that reducing basis-set superposition error (BSSE) improves agreement with experimental geometries .
  • Contradiction resolution : Discrepancies in predicted vs. observed stability (e.g., rotational barriers) are addressed by hybrid functional adjustments (e.g., ωB97X-D) .

How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

  • Electron-withdrawing effect : Bromine at C5 activates the thiophene ring toward Suzuki-Miyaura coupling. For example, palladium-catalyzed cross-coupling with aryl boronic acids at 80–100°C in THF .
  • Steric effects : The bulky bromine substituent may hinder regioselectivity in Buchwald-Hartwig amination, requiring bulky ligands (e.g., XPhos) to direct coupling to the C2 position .
  • Thiol protection : Prior protection of the -SH group (e.g., as a disulfide) prevents catalyst poisoning during coupling .

What are the recommended storage conditions to maintain the stability of this compound?

Q. Basic

  • Temperature : Store at –20°C in amber vials to mitigate thermal decomposition and photodegradation .
  • Atmosphere : Inert gas (N₂ or Ar) to prevent oxidation of the thiol to disulfides .
  • Solvent : Dissolve in degassed, anhydrous DMSO or ethanol for long-term stability .

What strategies can resolve contradictions between theoretical and experimental data on the molecular interactions of this compound?

Q. Advanced

  • Multi-method validation : Combine DFT, MP2, and CCSD(T) calculations to assess non-covalent interactions (e.g., S···Br contacts). Cross-validate with crystallographic data .
  • Experimental recalibration : Re-examine spectroscopic data (e.g., UV-Vis) under varied conditions (pH, solvent) to reconcile computational predictions of electronic transitions .
  • Machine learning : Train models on high-quality datasets (e.g., Cambridge Structural Database) to predict conformational preferences .

How can the acid-base properties of catalysts be tailored to optimize the synthesis of this compound derivatives?

Q. Advanced

  • Lewis acid modulation : Use Al₂O₃-supported K₂WO₄ to balance Brønsted acidity, enhancing thiolation selectivity over dimethyl sulfide byproducts .
  • Promoter addition : Alkali metals (e.g., K⁺) weaken strong acid sites on catalysts, reducing side reactions during H₂S incorporation .
  • Zeolite frameworks : Adjust Si/Al ratios in zeolites to control pore size and diffusion rates, improving yield in continuous-flow reactors .

What methodologies are effective in evaluating the biological interactions of this compound with enzymes or receptors?

Q. Advanced

  • Binding assays : Fluorescence quenching or SPR (surface plasmon resonance) to measure affinity for targets like cytochrome P450 enzymes .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with active sites, validated by mutagenesis studies .
  • Metabolic profiling : LC-MS/MS to track thiol-disulfide exchange in cellular models, identifying metabolic pathways influenced by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.